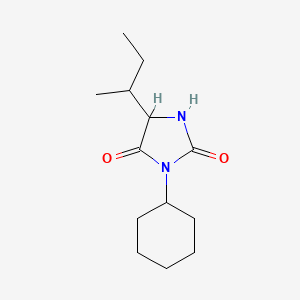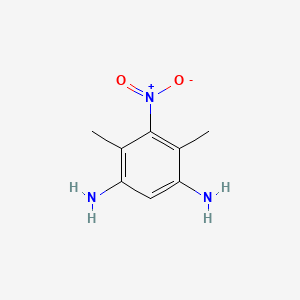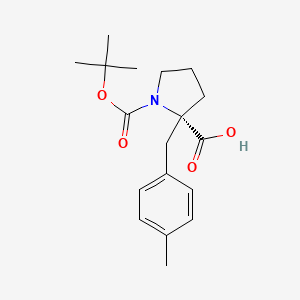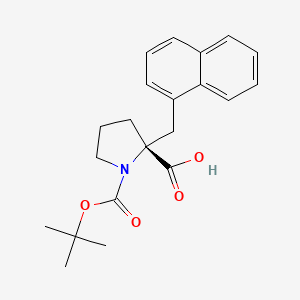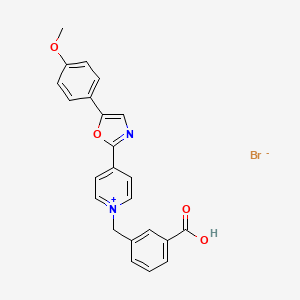
(1,1-Difluoropropyl)benzene
概要
説明
“(1,1-Difluoropropyl)benzene” is a chemical compound with the molecular formula C9H10F2 and a molecular weight of 156.17 . It belongs to the family of aromatic hydrocarbons .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H10F2/c1-2-9(10,11)8-6-4-3-5-7-8/h3-7H,2H2,1H3 . This indicates that the compound consists of a benzene ring with a difluoropropyl group attached to it .Physical And Chemical Properties Analysis
“this compound” has a boiling point of 25/2mm . It’s a nonpolar molecule and is usually a colorless liquid . Being non-polar, it’s immiscible with water but readily miscible with organic solvents .科学的研究の応用
Ionic Liquid-Benzene Mixtures
Research on ionic liquid-benzene mixtures, such as those involving 1,3-dimethylimidazolium hexafluorophosphate and benzene, has been conducted to understand their structures. Neutron diffraction studies reveal that benzene significantly alters the ionic liquid structure, particularly in cation-cation interactions. This has implications for understanding and designing new liquid mixtures for various industrial and scientific applications (Deetlefs et al., 2005).
Fluorine-Containing Polyethers
Highly fluorinated monomers like 1,3-bis(1,1,1,3,3,3-hexafluoro-2-pentafluorophenylmethoxy-2-propyl)benzene have been synthesized for creating soluble, hydrophobic, low dielectric polyethers. These materials demonstrate moderate thermal stability and have potential applications in areas requiring materials with specific thermal and dielectric properties (Fitch et al., 2003).
Molecular Junction Conductance
Benzene-1,4-dithiol molecules have been used to form a gold-sulfur-aryl-sulfur-gold system in a molecular junction. This allows for the observation of charge transport through molecules, a fundamental step in the development of molecular-scale electronics (Reed et al., 1997).
Organic/Inorganic Benzene
The study of benzene and its derivatives, like borazine, has been pivotal in both fundamental and applied chemistry. These compounds have applications ranging from biomedical research to materials science. The exploration of organic/inorganic hybrid structures containing carbon, boron, and nitrogen opens up new avenues in the field of chemical synthesis and the development of novel materials (Marwitz et al., 2009).
Room Temperature Ionic Liquids for Extraction
The use of room temperature ionic liquids, such as butylmethylimidazolium hexafluorophosphate, in liquid-liquid extraction processes has been researched. These ionic liquids are suitable for replacing volatile organic solvents due to their ability to partition simple, substituted-benzene derivatives based on charge state or hydrophobicity (Huddleston et al., 1998).
Safety and Hazards
将来の方向性
The future implications of “(1,1-Difluoropropyl)benzene” are numerous, with a focus on its potential as a candidate for the treatment of several human cancers, the development of new insecticides and herbicides, and its use as a building block for the synthesis of specialty chemicals.
Relevant Papers The search results include several papers related to “this compound”. These papers discuss the synthesis and properties of similar compounds , the mechanism of electrophilic aromatic substitution reactions , and the potential future directions for research. For more detailed information, these papers should be consulted directly.
作用機序
Target of Action
It’s known that fluorine-containing compounds can profoundly modify the physicochemical properties of parent molecules . They can affect the charge distribution, electrostatic surface, and solubility of chemical entities , which could potentially influence their interaction with various biological targets.
Mode of Action
It’s known that the carbon atom 1 of the 1,1-difluorocyclopropane system, being attached directly to the fluorine atoms, has a significant partial positive charge and can be a site for nucleophilic attack . The neighboring carbon atoms also possess partial positive charges, albeit less pronounced . This suggests that (1,1-Difluoropropyl)benzene might interact with its targets through nucleophilic substitution reactions.
Biochemical Pathways
It’s known that fluorine-containing compounds can participate in synthetically useful reactions due to the presence of both, ring strain and of the gem -dihalomethylene fragment . This suggests that this compound might influence various biochemical pathways through these reactions.
Pharmacokinetics
The presence of fluorine atoms in the molecule could potentially influence its pharmacokinetic properties, as fluorine forms stable bonds to carbon and can profoundly modify the physicochemical properties of the parent molecules .
Result of Action
It’s known that fluorine-containing compounds can affect the charge distribution, electrostatic surface, and solubility of chemical entities , which could potentially lead to various molecular and cellular effects.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound .
生化学分析
Biochemical Properties
It is known that the carbon atom 1 of the 1,1-difluoropropyl system, being attached directly to the fluorine atoms, has a significant partial positive charge and can be a site for nucleophilic attack . This suggests that (1,1-Difluoropropyl)benzene could potentially interact with various enzymes, proteins, and other biomolecules in a biochemical context.
Molecular Mechanism
Its potential for nucleophilic attack suggests that it could exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
There is currently no available information on the temporal effects of this compound in laboratory settings
Dosage Effects in Animal Models
There is currently no available information on the dosage effects of this compound in animal models
Transport and Distribution
There is currently no available information on how this compound is transported and distributed within cells and tissues
特性
IUPAC Name |
1,1-difluoropropylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F2/c1-2-9(10,11)8-6-4-3-5-7-8/h3-7H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLVUDABJOWVGGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



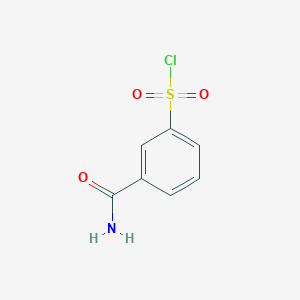
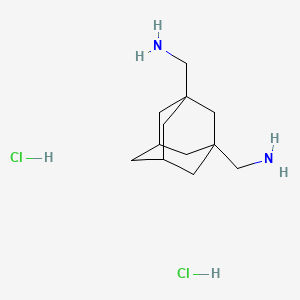

![Bicyclo[2.2.1]hept-5-ene-2-sulfonyl fluoride](/img/structure/B3038025.png)
![3-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]pyridine](/img/structure/B3038026.png)

